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molecular formula C22H28 B8556434 2-Decyl-1-ethynylnaphthalene CAS No. 923972-66-1

2-Decyl-1-ethynylnaphthalene

Cat. No. B8556434
M. Wt: 292.5 g/mol
InChI Key: UJKAYXHGZWRGDW-UHFFFAOYSA-N
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Patent
US07977441B2

Procedure details

1-Ethynyl-2-n-decylnaphthalene was prepared in a similar manner to 1-ethynyl-2-hexylnaphthalene, except that bromohexane was replaced by bromodecane.
Name
1-ethynyl-2-hexylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])#[CH:2].Br[CH2:20][CH2:21][CH2:22][CH2:23]CC.BrCCCCCCCCCC>>[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:20][CH2:21][CH2:22][CH3:23])#[CH:2]

Inputs

Step One
Name
1-ethynyl-2-hexylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=C(C=CC2=CC=CC=C12)CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=CC2=CC=CC=C12)CCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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